2,4-Dimethyl-5-nitro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its five-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole typically involves the reaction of appropriate thioamides with nitroalkanes under controlled conditions. One common method includes the cyclization of 2,4-dimethylthioamide with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Reduction: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for electrophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Substitution: Formation of halogenated and sulfonated thiazole derivatives.
Reduction: Formation of amino-thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-nitro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-5-nitro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring structure allows for binding to specific molecular targets, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylthiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrothiazole: Similar nitro group but different substitution pattern, leading to varied biological effects.
2-Methyl-4-nitrothiazole: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
2,4-Dimethyl-5-nitro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and nitro groups on the thiazole ring enhances its potential as a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
20751-81-9 |
---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2,4-dimethyl-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3 |
InChI-Schlüssel |
BYPDKSUPMPAFPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.